5-Bromo-4-(2,5-dimethylphenyl)pyrimidine

描述

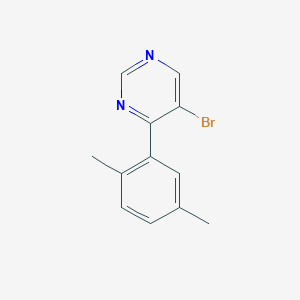

5-Bromo-4-(2,5-dimethylphenyl)pyrimidine is a chemical compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and a 2,5-dimethylphenyl group at the 4-position of the pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine typically involves the bromination of 4-(2,5-dimethylphenyl)pyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atom at position 5 undergoes nucleophilic displacement under controlled conditions (Table 1):

Key Observations :

- Palladium-catalyzed cross-coupling reactions with arylboronic acids demonstrate high regioselectivity due to the electron-withdrawing effect of the pyrimidine ring .

- Copper-mediated amination requires elevated temperatures to overcome the deactivation caused by adjacent methyl groups .

Electrophilic Aromatic Substitution

The 2,5-dimethylphenyl group participates in electrophilic reactions, though steric hindrance limits reactivity (Table 2):

Mechanistic Insight :

- Nitration occurs predominantly at the meta position relative to the pyrimidine ring due to steric and electronic factors .

- Competitive bromine migration has been observed during halogenation .

Oxidation and Reduction

The pyrimidine core and substituents undergo redox transformations (Table 3):

Notable Features :

- Catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the aryl bromine.

- Harsh oxidation conditions are required to convert methyl groups to carboxylic acids .

Ring Functionalization via Radical Pathways

Recent studies highlight radical-based modifications (Table 4):

Advantages :

- Radical methods enable functionalization at positions inaccessible via classical ionic pathways .

- Solvent polarity critically influences reaction rates and selectivity .

Stability and Side Reactions

Key decomposition pathways include:

科学研究应用

5-Bromo-4-(2,5-dimethylphenyl)pyrimidine has several applications in scientific research:

作用机制

The mechanism of action of 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the 2,5-dimethylphenyl group contribute to its binding affinity and specificity . The exact pathways involved can vary based on the context of its use, such as antimicrobial or anticancer activity .

相似化合物的比较

Similar Compounds

5-Bromo-2,4-dichloropyrimidine: Another brominated pyrimidine with different substitution patterns, used in similar synthetic applications.

5-Bromopyrimidine: A simpler brominated pyrimidine, often used as a starting material for various chemical transformations.

Uniqueness

5-Bromo-4-(2,5-dimethylphenyl)pyrimidine is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .

生物活性

5-Bromo-4-(2,5-dimethylphenyl)pyrimidine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a 2,5-dimethylphenyl group, which contribute to its unique steric and electronic properties. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in drug discovery, and relevant case studies.

The molecular formula for this compound is C12H12BrN3, with a molecular weight of 276.15 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Inhibition of PDE4 has implications for treating inflammatory diseases and certain cancers .

- Cell Signaling Modulation : It influences cell signaling pathways by affecting gene expression and cellular metabolism. The compound's interaction with nucleophiles can lead to significant changes in cellular functions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 2.41 | Cell cycle arrest at G2/M phase |

| U-937 (Monocytic Leukemia) | 1.75 | Inhibition of cell proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity. It has been tested against various bacterial strains, revealing effective inhibition rates:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 |

| Mycobacterium abscessus | 0.5–1.0 |

Such activity highlights its potential as an antibacterial agent targeting DNA gyrase, an essential enzyme for bacterial DNA replication .

Study on PDE4 Inhibition

A study focused on the inhibition of phosphodiesterase type 4 (PDE4) by pyrimidine derivatives, including this compound, demonstrated significant anti-inflammatory effects in preclinical models. The compound was effective in reducing inflammation markers and showed potential for treating respiratory diseases .

Synthesis and Evaluation

Another research effort involved the synthesis of various pyrimidine derivatives to evaluate their biological activities. Among these, this compound was noted for its high selectivity and potency against cancer cell lines compared to standard treatments like doxorubicin .

属性

IUPAC Name |

5-bromo-4-(2,5-dimethylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-4-9(2)10(5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNDRTQHXUJLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650025 | |

| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-35-5 | |

| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。